molecular formula C14H20N2O2 B5802058 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine

Cat. No. B5802058
M. Wt: 248.32 g/mol
InChI Key: MSJOUGVKQSGKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine is a chemical compound that has been used in scientific research for its potential pharmacological properties. This compound is also known as BRL-15572 and has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It may also modulate the activity of dopamine and glutamate neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine can affect various biochemical and physiological processes. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It may also modulate the activity of the GABA neurotransmitter, which is involved in the regulation of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine in lab experiments is that it has been well-studied for its potential pharmacological properties. This makes it a useful tool for investigating the mechanisms of action of various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine. One area of research is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of research is the investigation of its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and how it affects various biochemical and physiological processes in the brain.
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine is a chemical compound that has been studied for its potential pharmacological properties. It has been shown to have anxiolytic and antidepressant effects in animal models and may have potential use in treating various neurological disorders. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine involves several steps. One method involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods such as column chromatography.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine has been studied for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in treating drug addiction.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-4-6-16(7-5-15)11-12-2-3-13-14(10-12)18-9-8-17-13/h2-3,10H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJOUGVKQSGKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5415536

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